molecular formula C23H26Cl2N2 B14222329 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole CAS No. 827016-81-9

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole

Cat. No.: B14222329
CAS No.: 827016-81-9
M. Wt: 401.4 g/mol
InChI Key: JBRPSWVFFHNRTA-UHFFFAOYSA-N
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Description

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole typically involves multiple steps. One common synthetic route starts with commercially available phenylhydrazine and involves the use of 2,6-dichlorophenyl-boronic acid and 4-bromopyridine . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives that share structural similarities and biological activities. Some examples are:

Properties

CAS No.

827016-81-9

Molecular Formula

C23H26Cl2N2

Molecular Weight

401.4 g/mol

IUPAC Name

2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-propylindole

InChI

InChI=1S/C23H26Cl2N2/c1-2-12-27-19(15-18-6-3-4-9-22(18)27)16-26-13-10-17(11-14-26)23-20(24)7-5-8-21(23)25/h3-9,15,17H,2,10-14,16H2,1H3

InChI Key

JBRPSWVFFHNRTA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C=C1CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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